1-Amino-3-methoxycyclobutane-1-carboxylic acid hydrochloride
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Overview
Description
1-Amino-3-methoxycyclobutane-1-carboxylic acid hydrochloride is a versatile small molecule scaffold used primarily in research and development. This compound has a molecular formula of C₆H₁₂ClNO₃ and a molecular weight of 181.6 g/mol . It is known for its unique cyclobutane ring structure, which imparts distinct chemical properties.
Preparation Methods
The synthesis of 1-Amino-3-methoxycyclobutane-1-carboxylic acid hydrochloride typically involves the following steps:
Cyclobutane Ring Formation: The cyclobutane ring is formed through a [2+2] cycloaddition reaction.
Amination: Introduction of the amino group is achieved through nucleophilic substitution reactions.
Methoxylation: The methoxy group is introduced via methylation reactions using methanol and a suitable catalyst.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-Amino-3-methoxycyclobutane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the amino or methoxy groups with other functional groups.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Amino-3-methoxycyclobutane-1-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Amino-3-methoxycyclobutane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The methoxy group may also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar compounds to 1-Amino-3-methoxycyclobutane-1-carboxylic acid hydrochloride include:
1-Amino-3-hydroxycyclobutane-1-carboxylic acid hydrochloride: Differing by the presence of a hydroxyl group instead of a methoxy group.
1-Amino-3-methylcyclobutane-1-carboxylic acid hydrochloride: Differing by the presence of a methyl group instead of a methoxy group.
1-Amino-3-ethoxycyclobutane-1-carboxylic acid hydrochloride: Differing by the presence of an ethoxy group instead of a methoxy group.
The uniqueness of this compound lies in its specific functional groups, which impart distinct chemical properties and reactivity.
Properties
IUPAC Name |
1-amino-3-methoxycyclobutane-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c1-10-4-2-6(7,3-4)5(8)9;/h4H,2-3,7H2,1H3,(H,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFLQXXVDBOEFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(C1)(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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